

Sporidesmolide V: A Fungal Cyclodepsipeptide with Untapped Potential

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Compound of Interest

Compound Name: *Sporidesmolide V*

Cat. No.: *B563117*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sporidesmolide V is a naturally occurring cyclodepsipeptide, a class of secondary metabolites produced by the fungus *Pithomyces chartarum*.^{[1][2]} First isolated and characterized by Gillis and colleagues in 1990, this compound belongs to a larger family of sporidesmolides, which are cyclic esters of N-methylated amino and hydroxy acids.^[1] *P. chartarum* is a saprophytic fungus found worldwide, notably in pastures, and is known for producing various bioactive secondary metabolites.^[2] While the toxicity of some *P. chartarum* metabolites, like sporidesmin, is well-documented, the biological activities of **sporidesmolide V** remain largely unexplored, presenting a promising avenue for scientific investigation and potential therapeutic development.

This technical guide provides a comprehensive overview of **Sporidesmolide V**, consolidating available data on its physicochemical properties, and outlines detailed experimental protocols for its production, isolation, and characterization.

Physicochemical Properties of Sporidesmolide V

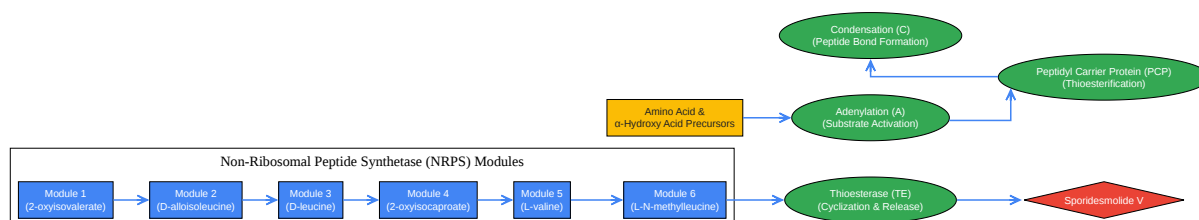
Sporidesmolide V is a cyclic hexadepsipeptide with the chemical structure cyclo-(2-oxyisovaleryl-D-alloisoleucyl-D-leucyl-2-oxyisocaproyl-L-valyl-L-N-methyllleucyl).^[1] Its molecular formula is C₃₅H₆₂N₄O₈, corresponding to a molecular weight of 666.9 g/mol.^[1]

Property	Value	Reference
Molecular Formula	C ₃₅ H ₆₂ N ₄ O ₈	[1]
Molecular Weight	666.9 g/mol	[1]
Melting Point	224-225 °C	[1]
Optical Rotation ([α] _D)	-211° (c 0.1, CHCl ₃)	[1]

Biosynthesis of Sporidesmolide V

The biosynthesis of **Sporidesmolide V**, like other cyclodepsipeptides, is carried out by large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs). These enzymatic assembly lines activate and link together amino acid and α-hydroxy acid precursors in a specific sequence.

The biosynthesis of **Sporidesmolide V** involves the incorporation of both D- and L-amino acids, as well as α-hydroxy acids derived from amino acid precursors. The proposed biosynthetic pathway involves the sequential activation of the constituent monomers—2-oxyisovaleric acid, D-alloisoleucine, D-leucine, 2-oxyisocaproic acid, L-valine, and L-N-methylleucine—by the specific adenylation (A) domains of the NRPS. These activated monomers are then tethered to peptidyl carrier protein (PCP) domains and condensed in a stepwise manner by condensation (C) domains. The final cyclization and release of the mature **Sporidesmolide V** is catalyzed by a terminal thioesterase (TE) domain.



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A simplified diagram of the non-ribosomal peptide synthetase (NRPS) pathway for **Sporidesmolide V** biosynthesis.

Experimental Protocols

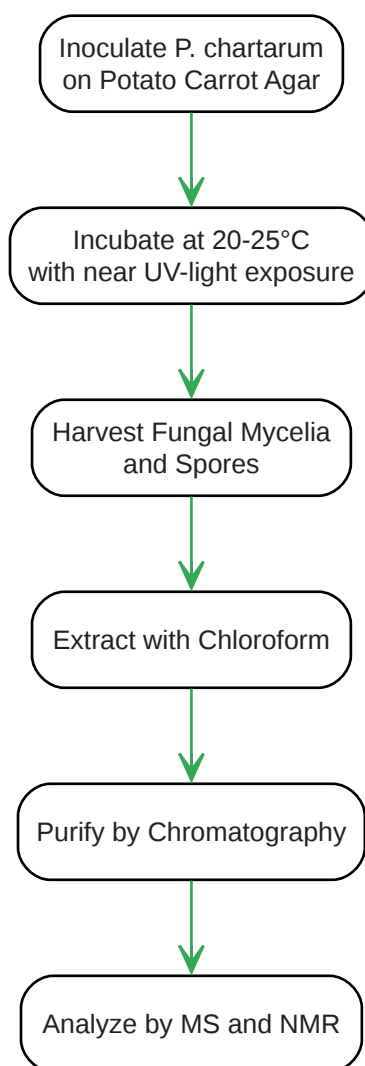
Fungal Culture and Sporidesmolide V Production

Pithomyces chartarum can be cultured to optimize the production of sporidesmolides.

Culture Medium: An enriched potato carrot medium is effective for high yields of sporidesmolides.[3]

Incubation Conditions:

- **Temperature:** Optimal growth and production of secondary metabolites occur at temperatures between 20-25°C.[2]
- **Light:** Exposure to near UV-light can stimulate the production of conidia, which are associated with high sporidesmolide content.[4]
- **Aeration:** Adequate aeration is necessary for fungal growth and metabolite production.



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Workflow for the production and isolation of **Sporidesmolide V** from *Pithomyces chartarum*.

Isolation and Purification of Sporidesmolide V

The following protocol is adapted from Gillis et al. (1990).^[1]

- Extraction: The total sporidesmolide fraction is extracted from the fungal culture using a suitable organic solvent such as chloroform.
- Chromatography:
 - Initial Separation: The crude extract is subjected to repetitive reversed-phase partition chromatography. A C18 column is recommended.

- Elution: A gradient of methanol in water is typically used for elution.
- Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing **Sporidesmolide V**.
- Final Purification: The fractions enriched with **Sporidesmolide V** are combined and further purified by vacuum sublimation to yield the pure compound.

Structural Characterization

Mass Spectrometry:

- High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of **Sporidesmolide V**.[\[1\]](#)
- Tandem mass spectrometry (MS/MS) can be employed to obtain fragmentation patterns, which aid in confirming the sequence of amino and hydroxy acids in the cyclic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded in a suitable deuterated solvent, such as chloroform- d (CDCl_3), to elucidate the detailed chemical structure.[\[1\]](#)
- Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.[\[1\]](#)

Biological Activity and Mechanism of Action

While the biological activities of many fungal secondary metabolites have been extensively studied, there is a significant lack of quantitative data for **Sporidesmolide V**. General screenings of related compounds suggest potential antimicrobial and cytotoxic properties, but specific IC_{50} (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values for **Sporidesmolide V** are not yet reported in the scientific literature. Furthermore, its mechanism of action and any specific cellular signaling pathways it may modulate remain to be elucidated. The unique cyclic structure of **Sporidesmolide V** makes it a compelling candidate for further investigation into its potential pharmacological effects.

Future Directions

The dearth of information on the biological activities of **Sporidesmolide V** presents a clear opportunity for future research. Key areas for investigation include:

- **Screening for Biological Activity:** Comprehensive screening of **Sporidesmolide V** against a panel of cancer cell lines, bacteria, fungi, and viruses to determine its cytotoxic, antimicrobial, and antiviral potential.
- **Mechanism of Action Studies:** Elucidation of the molecular targets and signaling pathways affected by **Sporidesmolide V** to understand its mode of action.
- **Biosynthetic Engineering:** Genetic manipulation of the NRPS gene cluster in *P. chartarum* to produce novel analogues of **Sporidesmolide V** with potentially enhanced or altered biological activities.

The exploration of this fungal secondary metabolite holds promise for the discovery of new lead compounds for drug development.

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